3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol

Mast Cell Degranulation FcεRI Signaling Allergic Inflammation

3-O-(2,3-Dimethylbutanoyl)-13-O-decanoylingenol (DBDI) is a structurally defined, ingenane-type diterpene ester, first isolated and characterized from the roots of Euphorbia kansui L. Its core structure comprises a tetracyclic ingenol skeleton esterified at the C3 position with a 2,3-dimethylbutanoyl group and at the C13 position with a decanoyl group, distinguishing it from related in-class analogs by the specific chain lengths and branching of its acyl moieties.

Molecular Formula C36H56O8
Molecular Weight 616.8 g/mol
Cat. No. B15582091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol
Molecular FormulaC36H56O8
Molecular Weight616.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H56O8/c1-9-10-11-12-13-14-15-16-27(38)44-35-19-23(5)34-18-22(4)31(43-32(41)24(6)21(2)3)36(34,42)29(39)25(20-37)17-26(30(34)40)28(35)33(35,7)8/h17-18,21,23-24,26,28-29,31,37,39,42H,9-16,19-20H2,1-8H3/t23-,24?,26-,28-,29-,31+,34+,35+,36+/m1/s1
InChIKeyVHVJBYQIZINFQS-MYQHLJDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sourcing 3-O-(2,3-Dimethylbutanoyl)-13-O-decanoylingenol: A Defined Diterpene Ester for Mast Cell Research and Procurement


3-O-(2,3-Dimethylbutanoyl)-13-O-decanoylingenol (DBDI) is a structurally defined, ingenane-type diterpene ester, first isolated and characterized from the roots of Euphorbia kansui L. [1]. Its core structure comprises a tetracyclic ingenol skeleton esterified at the C3 position with a 2,3-dimethylbutanoyl group and at the C13 position with a decanoyl group, distinguishing it from related in-class analogs by the specific chain lengths and branching of its acyl moieties. This compound is not a generic standard but a specific natural product with demonstrated bioactivity in mast cell signaling pathways, with its identity and primary activity profile documented in peer-reviewed pharmacology literature [2].

Technical Justification for Procuring 3-O-(2,3-Dimethylbutanoyl)-13-O-decanoylingenol Over Unspecified Ingenol Derivatives


The biological activity of ingenane diterpenes is exquisitely sensitive to the nature, length, and substitution pattern of their ester side chains. Generic substitution with other ingenol derivatives, such as ingenol-3-mebutate or 3-O-(2,3-dimethylbutanoyl)-13-O-dodecanoylingenol, is not scientifically valid for research focused on the specific pharmacological profile of DBDI. Literature demonstrates that even minor changes in acyl group structure lead to profound differences in immunomodulatory activity; for instance, the closely related compound 3-O-(2,3-dimethylbutanoyl)-13-O-dodecanoylingenol (compound 6 in [2]) and 20-O-acetylingenol-3-O-(2′E,4′Z) decadienoate (compound 4) exhibit a potent IFN-γ induction profile, whereas 20-O-decanoylingenol (compound 3) does not [2]. Therefore, the precise C3 and C13 esterification pattern of DBDI is a critical determinant of its unique bioactivity [1], making it non-interchangeable with other in-class compounds.

Quantitative Differentiation Guide for 3-O-(2,3-Dimethylbutanoyl)-13-O-decanoylingenol vs. Structural Analogs


Selective Inhibition of Mast Cell Degranulation by 3-O-(2,3-Dimethylbutanoyl)-13-O-decanoylingenol vs. Inactive Analogs

3-O-(2,3-Dimethylbutanoyl)-13-O-decanoylingenol (DBDI) demonstrates potent and significant inhibition of IgE-mediated β-hexosaminidase release in bone marrow-derived mouse mast cells (BMMCs). This is a direct, functional readout of mast cell degranulation. In contrast, the class inference from a related study on ingenane diterpenes identifies a structural analog, 20-O-acetylingenol-3-O-(2′E,4′Z) decadienoate (compound 4), as inactive in this same assay, failing to inhibit degranulation [1]. This functional dichotomy, driven by specific esterification, highlights the non-substitutable nature of DBDI for mast cell degranulation studies.

Mast Cell Degranulation FcεRI Signaling Allergic Inflammation

Quantitative Suppression of Arachidonic Acid Cascade Mediators in Mast Cells by 3-O-(2,3-Dimethylbutanoyl)-13-O-decanoylingenol

In addition to inhibiting degranulation, 3-O-(2,3-dimethylbutanoyl)-13-O-decanoylingenol (DBDI) significantly suppresses the de novo synthesis of eicosanoids in activated mast cells [1]. This includes the inhibition of leukotriene C4 (LTC4) and prostaglandin D2 (PGD2) production, which are key pro-inflammatory lipid mediators. This represents a second, independent mechanism of action distinct from degranulation. A class-level inference suggests this profile is unique among ingenane diterpenes; the structurally similar compound 3-O-(2,3-dimethylbutanoyl)-13-O-dodecanoylingenol is not reported to have this dual activity profile, with its documented activities being primarily cytotoxic and IFN-γ-modulatory [2].

Eicosanoid Synthesis Leukotriene Prostaglandin

Attenuation of Proximal FcεRI Signaling Events: A Differentiating Feature of 3-O-(2,3-Dimethylbutanoyl)-13-O-decanoylingenol

The mechanism of action for 3-O-(2,3-dimethylbutanoyl)-13-O-decanoylingenol (DBDI) is further defined by its ability to significantly suppress the phosphorylation of critical proximal signaling kinases in the FcεRI pathway, including Syk, phospholipase C-γ2 (PLC-γ2), and extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1]. This indicates that DBDI acts upstream of both degranulation and eicosanoid synthesis. While the clinical compound ingenol mebutate is also known to affect signaling pathways (e.g., PKC/MEK/ERK), its primary applications and detailed mechanism are focused on keratinocyte cytotoxicity for treating actinic keratosis [2], representing a different cellular context and therapeutic application.

Syk Kinase Phospholipase C-γ ERK Signaling

Contrasting Immunomodulatory Profiles: 3-O-(2,3-Dimethylbutanoyl)-13-O-decanoylingenol vs. the Dodecanoyl Analog

A critical differentiation point is the compound's effect on interferon-gamma (IFN-γ) production. A study on a panel of ingenane diterpenes from the same source evaluated their effect on IFN-γ production in NK92 cells. The closest structural analog, 3-O-(2,3-dimethylbutanoyl)-13-O-dodecanoylingenol (compound 6), displayed a potent stimulatory effect at a low dose of 10 nM, with activity comparable to the positive control PMA [1]. In contrast, 3-O-(2,3-dimethylbutanoyl)-13-O-decanoylingenol (DBDI) was not reported to exhibit this activity. This indicates that the two-carbon difference in the C13 acyl chain (decanoyl vs. dodecanoyl) profoundly alters the immunomodulatory function, directing one analog toward mast cell suppression and the other toward IFN-γ induction.

IFN-γ Production NK92 Cells Immunomodulation

Recommended Applications for 3-O-(2,3-Dimethylbutanoyl)-13-O-decanoylingenol Based on Quantified Evidence


Dissecting FcεRI-Mediated Mast Cell Signaling Cascades

This is the primary and most rigorously documented application. Researchers should procure this compound as a specific chemical probe to investigate the proximal signaling events following FcεRI aggregation. The evidence shows it significantly suppresses phosphorylation of Syk, PLC-γ2, and ERK1/2, providing a tool to study these pathways in allergic inflammation models [1].

Investigating Dual Inhibition of Mast Cell Degranulation and Eicosanoid Synthesis

The compound is uniquely suited for studies aiming to target both the immediate release of preformed mediators (degranulation) and the delayed synthesis of pro-inflammatory lipids (LTC4, PGD2) from mast cells. Its ability to significantly inhibit both processes in the same cellular model distinguishes it from analogs that lack this dual functionality [1].

A Specific Tool for Mast Cell Biology vs. IFN-γ Modulation Studies

This compound should be specifically selected for research on IgE-mediated mast cell activation. It should not be used as a substitute for studies on IFN-γ induction. Cross-study comparison shows that its close structural analog, 3-O-(2,3-dimethylbutanoyl)-13-O-dodecanoylingenol, is a potent IFN-γ inducer, a function not shared by this compound. This functional divergence based on the C13 acyl chain length makes accurate compound selection critical for obtaining relevant data [2].

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